Product packaging for Alexa Fluor 555(Cat. No.:)

Alexa Fluor 555

Cat. No.: B1242918
M. Wt: 534.5 g/mol
InChI Key: IGAZHQIYONOHQN-UHFFFAOYSA-N
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Description

Significance of Synthetic Fluorophores in Bioimaging and Biosensing

The journey of fluorescent dyes in biological research began with the synthesis of fluorescein (B123965) in 1871. This was followed by the pioneering work of Albert Coons in 1941, who first conjugated antibodies to fluorescein, paving the way for immunofluorescence. The 1980s saw the introduction of naturally derived phycobiliproteins like phycoerythrin (PE) and allophycocyanin (APC). However, the development of synthetic fluorophores, such as the Alexa Fluor series in the 1990s, marked a significant leap forward. wikipedia.org These engineered dyes offered substantial improvements over their predecessors, addressing critical limitations such as photostability and pH sensitivity. wikipedia.org Synthetic fluorophores provide a versatile toolkit for researchers, enabling a wide array of applications from basic cellular imaging to advanced super-resolution microscopy and sensitive biosensing assays. Their tunable spectral properties and reactive chemistries allow for precise labeling of a diverse range of biological targets.

Overview of the Alexa Fluor Dye Series and its Research Context

The Alexa Fluor family of dyes was developed by Molecular Probes, now part of Thermo Fisher Scientific, and named after Alex Haugland, the son of the company's founders. wikipedia.orgaxispharm.com This series of dyes was designed to be more photostable, brighter, and less pH-sensitive than earlier fluorophores. wikipedia.orgchemeurope.com These improvements were achieved through the chemical modification of well-known dye families like coumarin, rhodamine, xanthene, and cyanine (B1664457) dyes, primarily through sulfonation. wikipedia.orgaxispharm.com This process makes the dyes negatively charged and more water-soluble. wikipedia.orgaxispharm.com The Alexa Fluor series spans the visible and near-infrared spectrum, with each dye named according to its approximate excitation maximum in nanometers. axispharm.comchemeurope.com Their enhanced properties have made them a staple in modern biological research, widely used for labeling proteins, antibodies, and nucleic acids in techniques such as fluorescence microscopy and flow cytometry. wikipedia.org

Rationale for Comprehensive Academic Investigation of Alexa Fluor 555

This compound, an orange-fluorescent dye, holds a prominent position within the Alexa Fluor series. jacksonimmuno.comfishersci.co.uk Its spectral properties, with an excitation maximum around 555 nm and an emission maximum around 565 nm, make it highly compatible with common laser lines, such as the 532 nm laser. fluorofinder.com This dye serves as a superior alternative to older dyes like tetramethylrhodamine (B1193902) (TRITC) and Cy3, offering greater brightness and photostability. digitellinc.comthermofisher.com The minimal spectral overlap with green fluorophores (like Alexa Fluor 488) and far-red fluorophores (like Alexa Fluor 647) makes it an excellent choice for multiplexing experiments, where multiple targets are visualized simultaneously. cellsignal.com Given its widespread use and advantageous characteristics, a detailed academic investigation into the chemical and photophysical properties, synthesis, and diverse applications of this compound is warranted to fully appreciate its role and potential in advancing biological research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H14N2O11S2 B1242918 Alexa Fluor 555

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H14N2O11S2

Molecular Weight

534.5 g/mol

IUPAC Name

4-(3-amino-6-imino-4,5-disulfoxanthen-9-yl)benzene-1,3-dicarboxylic acid

InChI

InChI=1S/C21H14N2O11S2/c22-13-5-3-10-15(9-2-1-8(20(24)25)7-12(9)21(26)27)11-4-6-14(23)19(36(31,32)33)17(11)34-16(10)18(13)35(28,29)30/h1-7,22H,23H2,(H,24,25)(H,26,27)(H,28,29,30)(H,31,32,33)

InChI Key

IGAZHQIYONOHQN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)C(=O)O)C2=C3C=CC(=N)C(=C3OC4=C2C=CC(=C4S(=O)(=O)O)N)S(=O)(=O)O

Synonyms

Alexa Fluor 555

Origin of Product

United States

Molecular Design and Photophysical Principles Relevant to Research Performance of Alexa Fluor 555

Structural Basis as a Cyanine (B1664457) Derivative and its Implications for Research Utility

Alexa Fluor 555 is a fluorescent dye that belongs to the cyanine family of dyes. nih.govnih.govdigitellinc.com Its core structure is based on a polymethine chain, which is characteristic of cyanine dyes and is responsible for its high extinction coefficient. digitellinc.com While some earlier descriptions classified Alexa Fluor dyes as sulfonated rhodamines, recent detailed spectroscopic and mass spectrometric analyses have confirmed that this compound possesses a cyanine core, structurally similar to Cy3. nih.govbiorxiv.orgresearchgate.netbiorxiv.org Two potential structures have been proposed based on this data. biorxiv.orgresearchgate.net

A key feature of the Alexa Fluor series, including this compound, is the presence of sulfonate groups. bitesizebio.comchemrxiv.orgbiosyn.com This sulfonation imparts several beneficial properties crucial for its utility in research. The negative charges from the sulfonate groups significantly increase the dye's water solubility. bitesizebio.comchemrxiv.orgthermofisher.comdianova.com This hydrophilicity is advantageous for bioconjugation reactions, which can be performed in aqueous buffers without the need for organic solvents, and it makes the resulting dye-biomolecule conjugates resistant to precipitation and aggregation. bitesizebio.comthermofisher.comdianova.com

The structural design of this compound directly contributes to its high performance in various research applications, including immunofluorescence, flow cytometry, and fluorescence microscopy. digitellinc.comfluorofinder.com The combination of a cyanine core and sulfonation results in a bright, water-soluble, and photostable fluorophore. digitellinc.combitesizebio.com

Spectroscopic Characteristics and their Role in Advanced Fluorescence Applications

The spectroscopic properties of this compound make it a versatile and widely used tool in advanced fluorescence applications. Its distinct spectral profile, combined with a notable fluorescence lifetime and anisotropy, allows for its use in a range of sophisticated biophysical studies.

This compound exhibits a strong absorption (excitation) peak and a well-defined emission peak in the orange region of the visible spectrum. The excitation maximum is approximately 555 nm, and the emission maximum is around 565 nm. fluorofinder.comuci.edufluorofinder.com Some sources may report slight variations in these values, such as an excitation peak at 553 nm and an emission peak at 568 nm, or an excitation at 552 nm and emission at 572 nm. aatbio.comjacksonimmuno.comsyronoptics.com These minor differences can be attributed to the specific chemical environment and the measurement conditions.

The spectral profile of this compound is nearly identical to that of the cyanine dye Cy3, which allows for the use of the same standard filter sets designed for Cy3. thermofisher.comthermofisher.comthermofisher.com This compatibility makes it a convenient replacement for Cy3 in many experimental setups. uci.edu this compound is efficiently excited by various common laser lines, including the 532 nm, 555 nm, and 561 nm lasers. fluorofinder.comjacksonimmuno.comthermofisher.com

A key advantage of this compound is its high molar extinction coefficient, which is a measure of how strongly it absorbs light at a specific wavelength. The extinction coefficient for this compound is approximately 150,000 cm⁻¹M⁻¹, contributing to its exceptional brightness. fluorofinder.comuci.eduthermofisher.com Its fluorescence quantum yield, which is the efficiency of converting absorbed light into emitted light, has been reported to be around 0.10 or 0.11. jacksonimmuno.comsyronoptics.comthermofisher.com The combination of a high extinction coefficient and a reasonable quantum yield results in intensely fluorescent bioconjugates. jacksonimmuno.comthermofisher.com Furthermore, the fluorescence of this compound is stable over a broad pH range, from about pH 4 to 10, which is a significant advantage over dyes like fluorescein (B123965) that are pH-sensitive. bitesizebio.comjacksonimmuno.com

Spectroscopic Properties of this compound
PropertyValueReferences
Excitation Maximum~555 nm fluorofinder.comuci.edufluorofinder.com
Emission Maximum~565 nm fluorofinder.comuci.edufluorofinder.com
Molar Extinction Coefficient~150,000 cm⁻¹M⁻¹ fluorofinder.comuci.edu
Quantum Yield~0.10 thermofisher.com

The fluorescence lifetime of this compound, which is the average time the molecule stays in its excited state before emitting a photon, is relatively short. For the free dye in aqueous solution, the lifetime is approximately 0.3 nanoseconds. biorxiv.orgbiorxiv.orgthermofisher.com This short lifetime can be advantageous in time-resolved fluorescence applications, as it allows for the study of rapid molecular dynamics.

Fluorescence anisotropy is a measure of the rotational mobility of a fluorescent molecule. Time-resolved anisotropy measurements of this compound have been used to study dye-protein interactions and conformational changes in biomolecules. biorxiv.orgresearchgate.netresearchgate.net For instance, studies have shown that the anisotropy decay of this compound can be influenced by its attachment site on a protein, providing insights into the local environment and flexibility of the dye. researchgate.net The steady-state anisotropy of free this compound has been reported to be around 0.20. biorxiv.orgbiorxiv.org The combination of fluorescence lifetime and anisotropy measurements makes this compound a valuable probe for investigating protein dynamics and interactions in biophysical research, including techniques like Fluorescence Resonance Energy Transfer (FRET). bitesizebio.comnih.gov

Analysis of Excitation and Emission Profiles for Research Application

Photophysical Mechanisms Influencing Research Performance

The performance of this compound in demanding research applications is significantly influenced by its inherent photophysical properties. Its remarkable photostability and resistance to self-quenching are key factors that contribute to its utility in generating bright and stable fluorescent signals.

This compound is well-regarded for its exceptional photostability, meaning it can withstand prolonged exposure to intense light sources with minimal degradation of its fluorescent signal. bitesizebio.comuci.edu This resistance to photobleaching is a significant advantage over many other fluorescent dyes, including its spectral counterpart, Cy3. researchgate.netthermofisher.comnih.gov In comparative studies, this compound has been shown to be significantly more photostable than Cy3, allowing for longer image acquisition times without substantial signal loss. researchgate.netuci.eduthermofisher.comnih.gov This property is particularly crucial for advanced imaging techniques such as time-lapse microscopy and single-molecule studies, where maintaining a strong signal over time is essential. bitesizebio.com

The enhanced photostability of the Alexa Fluor family of dyes is a result of their specific chemical structure, which is designed to minimize the chemical pathways that lead to irreversible photodegradation. bitesizebio.com This robustness allows researchers to use higher laser powers or longer exposure times to detect low-abundance targets without rapid signal decay.

A common issue with fluorescent labeling is self-quenching, where dye molecules in close proximity to each other on a bioconjugate (like an antibody) can form non-fluorescent aggregates. researchgate.netnih.govnih.gov This phenomenon can lead to a decrease in fluorescence intensity, especially at high degrees of labeling (DOL). researchgate.netnih.gov

This compound is specifically designed to mitigate this self-quenching effect. thermofisher.comnih.govresearchgate.net The sulfonation of the dye's structure not only increases its water solubility but also introduces negative charges that create electrostatic repulsion between adjacent dye molecules. chemrxiv.orgdianova.com This repulsion hinders the formation of dye aggregates, even at high labeling densities. researchgate.netnih.gov

As a result, bioconjugates labeled with this compound can be prepared with higher dye-to-protein ratios while still maintaining bright fluorescence. thermofisher.comthermofisher.com In contrast, conjugates made with dyes like Cy3 often show a significant decrease in fluorescence intensity at higher DOL due to the formation of H-aggregates, which are characterized by a blue-shifted shoulder peak in the absorption spectrum. researchgate.netnih.gov this compound conjugates exhibit significantly less of this aggregation-induced quenching, resulting in brighter and more reliable signals in applications like flow cytometry and immunofluorescence. researchgate.netdianova.comnih.gov

pH Insensitivity Across Physiological and Experimental Ranges for Stable Signal

A significant advantage of this compound in research applications is its remarkable pH insensitivity. The fluorescence of many other dyes, such as fluorescein isothiocyanate (FITC), is highly dependent on pH and becomes significantly quenched in acidic environments below pH 7. In contrast, this compound maintains consistently bright fluorescence across a broad pH range, typically from pH 4 to 10. fishersci.befishersci.fieurofinsgenomics.co.infishersci.se This stability is crucial for quantitative measurements as it ensures that the fluorescent signal remains reliable and does not fluctuate due to minor pH variations within cellular compartments or experimental buffers. biozol.dejacksonimmuno.com

The chemical stability of Alexa Fluor dyes is attributed to their sulfonation. physiology.org This process makes the molecules hydrophilic and negatively charged, which contributes to their stability and strong insensitivity to pH changes. physiology.org This characteristic is particularly beneficial in live-cell imaging, where organelles can have varying pH levels, and in fixed-sample experiments where the pH of mounting media can affect signal output.

Detailed research findings have substantiated the superior pH stability of this compound when compared to other fluorophores. In one study, the fluorescence intensity of various fluorescently labeled bovine serum albumin (BSA) tracers was evaluated under acidic pH changes ranging from 7.4 down to 5.2. While FITC-labeled BSA showed significant pH sensitivity, the fluorescence of this compound-BSA was not affected by these changes. physiology.org This study highlighted that among the tested Alexa Fluor dyes (including Alexa Fluor 488 and Alexa Fluor 647), this compound was the most insensitive to pH variations in this acidic range. physiology.org The low pKa values associated with red-orange fluorescent dyes like this compound contribute to this pronounced pH insensitivity. physiology.org This reliable performance across different pH environments ensures stable signal generation for applications like flow cytometry and fluorescence imaging. fishersci.bebiozol.dejacksonimmuno.com

The following tables summarize the pH stability of this compound in comparison to other dyes and its relevant photophysical properties that ensure a stable signal.

Table 1: Comparative pH Sensitivity of Selected Fluorophores

Fluorophore Optimal pH Range Performance in Acidic Conditions (below pH 7.0)
This compound Stable across pH 4-10 fishersci.befishersci.fi High, stable fluorescence intensity physiology.org
Fluorescein (FITC) pH 7.5-8.5 Fluorescence is significantly quenched physiology.org

| Alexa Fluor 488 | Stable across pH 4-10 thermofisher.com | Less affected than FITC, but can show some sensitivity physiology.org |

Table 2: Photophysical Properties of this compound Contributing to Signal Stability

Property Value Significance for Signal Stability
Effective pH Range 4.0 - 10.0 fishersci.bebitesizebio.com Ensures consistent fluorescence in a wide variety of biological and experimental media.
pKa Very low physiology.org The dye is less susceptible to protonation-induced quenching in acidic environments.
Quantum Yield 0.10* thermofisher.com Provides a baseline for the dye's fluorescence efficiency.
Fluorescence Lifetime ~0.3 ns* thermofisher.comnih.gov The short lifetime is consistent and less prone to environmental perturbation.

Table 3: List of Compounds Mentioned

Compound Name
Alexa Fluor 488
This compound
Alexa Fluor 647
Fluorescein isothiocyanate (FITC)

Advanced Bioconjugation Methodologies for Alexa Fluor 555 in Research

Strategies for Covalent Attachment to Biomolecules

The specific and stable labeling of biomolecules with Alexa Fluor 555 is achieved through various chemical reactions that target specific functional groups. The most common approaches involve reactions with primary amines, thiols, and carbonyls.

The most prevalent method for labeling proteins and other biomolecules with this compound involves the use of its N-hydroxysuccinimidyl (NHS) ester derivative. aatbio.comfishersci.se This amine-reactive reagent efficiently and selectively forms a stable covalent amide bond with primary amines, such as the side chain of lysine (B10760008) residues and the N-terminus of proteins. aatbio.comaatbio.comgenecopoeia.com

The reaction proceeds via a nucleophilic acyl substitution, where the primary amine attacks the carbonyl carbon of the NHS ester. aatbio.com This process is most efficient at a slightly alkaline pH, typically between 7 and 9. aatbio.comaatbio.com Common buffers used for this conjugation include phosphate-buffered saline (PBS), sodium bicarbonate, HEPES, and borate. aatbio.comulab360.com It is crucial to avoid buffers containing primary amines, like Tris or glycine, as they will compete with the target biomolecule for reaction with the NHS ester, thereby reducing labeling efficiency. aatbio.comulab360.com

The general reaction scheme is as follows: this compound-NHS Ester + Biomolecule-NH₂ → this compound-CO-NH-Biomolecule + NHS

The resulting amide bond is as stable as a peptide bond, ensuring the fluorophore remains attached to the biomolecule throughout subsequent experimental procedures. ulab360.com

For site-specific labeling or for biomolecules with accessible sulfhydryl (thiol) groups, the maleimide (B117702) derivative of this compound is the preferred reagent. fishersci.no Maleimides react with thiol groups, found in cysteine residues of proteins, to form a stable thioether bond. pubcompare.aiaatbio.com This reaction is highly selective for thiols within a pH range of 6.5-7.5. fishersci.noresearchgate.net At pH values above 7.5, maleimides can begin to react with amines. researchgate.net

The reaction mechanism involves the nucleophilic attack of the thiol on one of the double-bonded carbons of the maleimide ring. This chemistry is particularly useful for proteins where cysteine residues are strategically located, allowing for precise control over the labeling site. pubcompare.ai If a protein's disulfide bonds need to be reduced to generate free thiols, reducing agents like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP) can be used. fishersci.nosigmaaldrich.com However, excess DTT must be removed before adding the maleimide reagent, a step not necessary when using TCEP. fishersci.no

The general reaction is: this compound-Maleimide + Biomolecule-SH → this compound-Maleimide-S-Biomolecule

This method is advantageous as it often results in less heterogeneous labeling compared to amine chemistry, given the lower abundance and accessibility of cysteine residues in most proteins.

This compound hydrazide and hydroxylamine (B1172632) derivatives are used to label biomolecules containing aldehyde or ketone groups. cenmed.comthermofisher.comfishersci.be These functional groups are commonly introduced into glycoproteins and polysaccharides by periodate-mediated oxidation of vicinal diols. fishersci.beaatbio.comaatbio.com

Hydrazides react with aldehydes and ketones to form hydrazone bonds. cenmed.comlumiprobe.com Hydroxylamines (also known as aminooxy compounds) react with the same functional groups to form oxime linkages. cenmed.comaatbio.com Oximes are generally more stable than hydrazones. cenmed.comaatbio.com The stability of both linkages can be further enhanced by reduction with sodium borohydride. cenmed.com

This labeling strategy is particularly valuable for site-selective modification of glycosylated proteins, allowing the fluorescent label to be attached to the carbohydrate portions of the molecule. aatbio.com

Thiol-Reactive Maleimide Chemistry

Optimization of Conjugation Parameters for Research Applications

Achieving the desired performance from an this compound conjugate requires careful optimization of the labeling reaction. Key parameters include the stoichiometry of the reactants and the composition of the reaction buffer, as well as the subsequent purification of the conjugate.

The degree of labeling (DOL), or the fluorophore-to-protein (F/P) ratio, is a critical parameter that influences the brightness and potential for self-quenching of the conjugate. aatbio.com A low DOL results in a dim signal, while an excessively high DOL can lead to fluorescence quenching, where the fluorophores interact with each other and dissipate energy non-radiatively. aatbio.com

The optimal DOL varies depending on the biomolecule and the application. For IgG antibodies, a typical target DOL for this compound is between 4 and 7. ulab360.comthermofisher.com The DOL is controlled by adjusting the molar ratio of the reactive dye to the protein in the conjugation reaction. aatbio.com It is often recommended to perform trial labelings at several molar ratios (e.g., 5:1, 10:1, 15:1) to determine the optimal condition for a specific protein. aatbio.com

The DOL is calculated spectrophotometrically by measuring the absorbance of the conjugate at 280 nm (for protein concentration) and at the absorbance maximum of this compound (~555 nm). ulab360.comthermofisher.com A correction factor is necessary to account for the dye's absorbance at 280 nm. thermofisher.comthermofisher.com

The formula for calculating the DOL is: DOL = (A_max × M_protein) / ([Protein] × ε_dye) Where:

A_max is the absorbance of the conjugate at the dye's maximum absorbance wavelength (~555 nm).

M_protein is the molecular weight of the protein.

[Protein] is the molar concentration of the protein.

ε_dye is the molar extinction coefficient of the dye (approximately 150,000 cm⁻¹M⁻¹ for this compound). thermofisher.com

The protein concentration is determined by: [Protein] (mg/mL) = [A₂₈₀ - (A_max × CF₂₈₀)] / ε_protein Where CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm (approximately 0.08 for this compound). thermofisher.comthermofisher.com

Table 1: Recommended Degree of Labeling (DOL) for this compound

Biomolecule Recommended DOL (moles of dye per mole of protein) Reference(s)
IgG Antibody 4–7 ulab360.com, thermofisher.com
General Proteins Varies; requires empirical optimization aatbio.com

This table provides a general guideline. The optimal DOL should be determined experimentally for each specific protein and application.

The success of a conjugation reaction is highly dependent on the buffer conditions. As mentioned, amine-reactive conjugations must be performed in amine-free buffers (e.g., PBS, HEPES, bicarbonate) at a pH of 7-9. aatbio.comabcam.com Thiol-reactive maleimide conjugations are best performed at pH 7.0-7.5. fishersci.nosigmaaldrich.com The protein to be labeled should be purified and at a suitable concentration, typically between 0.5 and 2 mg/mL, as dilute solutions can lead to inefficient labeling. abcam.comabcam.com Impurities such as other proteins (e.g., BSA) or preservatives like sodium azide (B81097) (though low concentrations are sometimes tolerated) should be removed prior to conjugation. aatbio.comabcam.com

After the conjugation reaction, it is essential to remove any unreacted, free dye from the labeled biomolecule. thermofisher.combdbiosciences.com Failure to do so can result in high background fluorescence and an inaccurate determination of the DOL. ulab360.com Common purification methods include:

Gel Filtration Chromatography (Size Exclusion Chromatography): This is a widely used method that separates the larger protein-dye conjugate from the smaller, free dye molecules. thermofisher.comcellsignal.jp Pre-packed spin columns are often provided in labeling kits for rapid and efficient purification. thermofisher.comthermofisher.com

Dialysis: This technique involves placing the conjugation mixture in a dialysis bag with a specific molecular weight cutoff and dialyzing against a large volume of buffer. thermofisher.com This allows the small, unconjugated dye molecules to diffuse out while retaining the large, labeled protein.

The purified conjugate is typically stored at 4°C, protected from light. ulab360.comcellsignal.jp For long-term storage, it can be aliquoted and frozen at -20°C, often with the addition of a cryoprotectant like glycerol. abcam.com

Table 2: Buffer and Purification Parameters for this compound Conjugation

Parameter Amine-Reactive (NHS Ester) Thiol-Reactive (Maleimide) Reference(s)
Optimal pH 7.0–9.0 6.5–7.5 aatbio.com, aatbio.com, researchgate.net
Compatible Buffers PBS, HEPES, Bicarbonate, Borate Phosphate, HEPES, Tris (at pH 7.0-7.5) ulab360.com, aatbio.com, sigmaaldrich.com
Incompatible Buffers Tris, Glycine (compete for reaction) Buffers outside optimal pH range ulab360.com, aatbio.com
Purification Methods Gel Filtration, Dialysis Gel Filtration, Dialysis thermofisher.com, cellsignal.jp

This table summarizes key parameters for successful conjugation and purification of this compound-labeled biomolecules.

Stoichiometry Control and Fluorophore-to-Protein Ratio Determination

Development of Specialized Conjugates for Targeted Research

The versatility of this compound, a bright and photostable orange-fluorescent dye, is significantly enhanced through its conjugation to a wide array of biomolecules. cellsignal.comjacksonimmuno.com These specialized conjugates serve as powerful tools in targeted research, enabling the precise visualization and tracking of specific cellular components and processes. The development of these conjugates leverages various bioconjugation methodologies, attaching the fluorophore to proteins, peptides, and nucleic acids to create highly specific probes for a multitude of applications, including advanced microscopy and flow cytometry. cellsignal.comthermofisher.com

Antibody and Secondary Antibody Conjugates

The conjugation of this compound to antibodies represents one of its most widespread and impactful applications in life sciences research. This process typically involves covalently linking the dye to primary or secondary antibodies, creating probes that can specifically target and illuminate antigens of interest within cells and tissues. stjohnslabs.com

Primary and Secondary Antibody Conjugates: this compound can be conjugated directly to a primary antibody that binds to a specific target protein. Alternatively, and more commonly, it is conjugated to a secondary antibody. jacksonimmuno.com This secondary antibody recognizes and binds to a primary antibody from a different host species (e.g., a goat anti-mouse IgG secondary antibody binds to a mouse primary antibody). biocompare.com This indirect detection method provides significant signal amplification, as multiple fluorescent secondary antibodies can bind to a single primary antibody, enhancing the brightness of the signal. thermofisher.com Both whole IgG and smaller F(ab')2 fragment secondary antibodies are available, with the latter being used to minimize non-specific binding to cells with Fc receptors. biocompare.comthermofisher.com

Research Applications and Findings: this compound-antibody conjugates are extensively used in immunofluorescence (IF), immunohistochemistry (IHC), and flow cytometry. cellsignal.com Its minimal spectral overlap with common green (e.g., Alexa Fluor 488) and far-red (e.g., Alexa Fluor 647) fluorophores makes it an excellent choice for multicolor imaging experiments, allowing for the simultaneous visualization of multiple cellular targets. cellsignal.comjacksonimmuno.com For instance, researchers have used this compound-conjugated secondary antibodies to visualize microtubules, components of the cytoskeleton, and proteins associated with cellular proliferation in combination with other fluorescent probes. jacksonimmuno.com

The high photostability of this compound conjugates is particularly advantageous for imaging techniques that require long exposure times or for super-resolution microscopy techniques like dSTORM (direct stochastic optical reconstruction microscopy). cellsignal.comjacksonimmuno.comthermofisher.com Furthermore, advancements in conjugate technology have led to the development of Alexa Fluor Plus 555 secondary antibodies, which are engineered to provide even brighter signals and higher signal-to-noise ratios, enabling the detection of low-abundance proteins that might be missed with other reagents. biocompare.com

Table 1: Properties and Applications of this compound Antibody Conjugates

Property Description Research Application Examples
Excitation/Emission ~555 nm / ~565 nm Immunofluorescence (IF/ICC), Immunohistochemistry (IHC), Flow Cytometry, Western Blotting. cellsignal.combiocompare.com
Brightness High quantum yield and resistance to self-quenching. cellsignal.comthermofisher.com Detection of low-abundance protein targets. thermofisher.combiocompare.com
Photostability High resistance to photobleaching. cellsignal.com Confocal microscopy, super-resolution microscopy (STORM), long-term imaging experiments. cellsignal.comthermofisher.comjacksonimmuno.com
Specificity Available as whole IgG or F(ab')2 fragments against various species. biocompare.comthermofisher.com Minimizing background in tissues with Fc receptors; specific targeting in multi-species experiments. biocompare.com
Multiplexing Capability Minimal spectral overlap with blue, green, and far-red dyes. cellsignal.com Four-color immunofluorescence using DAPI, Alexa Fluor 488, this compound, and Alexa Fluor 647. jacksonimmuno.com

Streptavidin and Phalloidin (B8060827) Conjugates

Beyond antibodies, this compound is conjugated to other critical biomolecules like streptavidin and phalloidin, creating specialized probes for detecting biotinylated targets and visualizing the actin cytoskeleton, respectively.

Streptavidin Conjugates: Streptavidin is a protein with an exceptionally high, non-covalent affinity for the vitamin biotin. fishersci.nlcellsignal.com This strong and specific interaction is harnessed in many detection systems. This compound-streptavidin conjugates are used to detect biotinylated molecules, such as primary antibodies, nucleic acid probes, or lipids. fishersci.nl This biotin-streptavidin system serves as a powerful and versatile signal amplification strategy in applications including western blotting, flow cytometry, and immunofluorescence microscopy. fishersci.nlciteab.com For example, a biotinylated primary antibody bound to a cellular target can be detected with the brightly fluorescent this compound-streptavidin conjugate. fishersci.nl

Phalloidin Conjugates: Phalloidin is a bicyclic peptide toxin isolated from the Amanita phalloides mushroom that binds with high affinity and specificity to filamentous actin (F-actin). thermofisher.com When conjugated to this compound, it creates a highly specific and bright probe for staining the actin cytoskeleton in fixed and permeabilized cells. thermofisher.comthermofisher.com this compound phalloidin is widely used in fluorescence microscopy to visualize the intricate network of actin filaments, which is crucial for cell structure, motility, and division. Its use in multicolor imaging, for example alongside antibodies labeling mitochondria and nuclear stains, allows for detailed contextual analysis of cellular architecture. thermofisher.comnikon.com

Table 2: Specialized this compound Conjugates

Conjugate Target Molecule Primary Research Application
Streptavidin Biotin Signal amplification in IHC, ICC, flow cytometry, and western blotting for detecting biotinylated antibodies, nucleic acids, or other probes. fishersci.nlcellsignal.com
Phalloidin Filamentous Actin (F-actin) High-resolution visualization of the actin cytoskeleton in fixed cells via fluorescence microscopy. thermofisher.comthermofisher.com

Labeled Peptides and Nucleic Acids for Specific Probes

The covalent attachment of this compound to peptides and nucleic acids creates highly specific probes for studying protein function, localization, and gene expression.

Labeled Peptides: Custom peptides can be synthesized and labeled with this compound to act as tracers, ligands for receptors, or substrates for enzymes. thermofisher.com The dye is typically attached to the peptide's N-terminus, C-terminus, or the side chain of an amino acid like lysine (via an NHS ester) or cysteine (via a maleimide). thermofisher.comfishersci.no The maleimide derivative of this compound is a popular choice for labeling thiol groups on proteins and peptides. fishersci.no These fluorescently labeled peptides enable researchers to track the uptake and localization of the peptide within live cells or to perform binding assays with high sensitivity. cellsignal.comthermofisher.com

Labeled Nucleic Acids: this compound is frequently used to label DNA and RNA probes for applications such as Fluorescence In Situ Hybridization (FISH). fishersci.fifishersci.se In FISH, a labeled nucleic acid probe hybridizes to its complementary sequence within a cell or tissue, allowing the visualization of specific genes or RNA transcripts. fishersci.fisahoury.com this compound-labeled nucleotides (e.g., dUTP) can be enzymatically incorporated into DNA or RNA probes. tebubio.comthermofisher.com Alternatively, amine-modified oligonucleotides can be synthesized and subsequently labeled with an amine-reactive this compound NHS ester. biosyn.comfishersci.be

The properties of this compound are highly advantageous for these applications. Its high water solubility prevents the aggregation of labeled nucleic acid probes in hybridization buffers, and its fluorescence is stable across a wide pH range. biosyn.com Furthermore, this compound-labeled DNA probes have been shown to be significantly brighter than those labeled with spectrally similar dyes like Cy3, leading to improved signal-to-noise ratios in microarray and FISH experiments. thermofisher.combiosyn.com These probes are also used in super-resolution microscopy, where this compound can function as an activator dye in STORM imaging protocols. thermofisher.combiosyn.com

Applications of Alexa Fluor 555 in Advanced Fluorescence Microscopy

Conventional Fluorescence Microscopy Modalities

Alexa Fluor 555 is frequently employed in established fluorescence microscopy techniques due to its bright orange fluorescence and high photostability, which surpasses that of traditional dyes like Cy3 and TRITC.

Immunofluorescence (IF) and Immunocytochemistry (ICC)

In immunofluorescence (IF) and immunocytochemistry (ICC), this compound is commonly conjugated to secondary antibodies to detect specific proteins within cells and tissues. thermofisher.comthermofisher.comthermofisher.com Its bright signal allows for the clear visualization of target antigens. For instance, this compound-conjugated secondary antibodies are used to detect primary antibodies raised in various host species, such as rabbit, goat, and rat. thermofisher.comthermofisher.combiolegend.com This versatility makes it a staple in multicolor imaging experiments, where researchers simultaneously label different cellular components. In one application, NIH/3T3 mouse fibroblasts were stained with a primary antibody for CD44 and then visualized with an anti-rat IgG secondary antibody conjugated to this compound. biolegend.com

Table 1: Examples of this compound in Immunofluorescence (IF) and Immunocytochemistry (ICC)

Application Target Primary Antibody Secondary Antibody Reference
ICC CD44 Purified anti-mouse/human CD44 Anti-rat IgG (clone Poly4054) Alexa Fluor® 555 biolegend.com
IF IgG N/A Goat anti-Rabbit IgG (H+L) Cross-Adsorbed, Alexa Fluor™ 555 thermofisher.com
IF IgG N/A Goat anti-Human IgG (H+L) Cross-Adsorbed, Alexa Fluor™ 555 thermofisher.com

Immunohistochemistry (IHC) and Tissue Section Imaging

This compound is also extensively used in immunohistochemistry (IHC) for labeling proteins in tissue sections. thermofisher.comthermofisher.com Its brightness and resistance to photobleaching are particularly advantageous when imaging complex tissue structures. For example, it has been used to label CD31 in paraffin-embedded human, mouse, and rat colon tissue, highlighting endothelial cells. In another study, this compound conjugated to an anti-GFAP antibody was used to stain astrocytes in frozen sections of the rat dentate gyrus and mouse cerebellum. This allows for detailed analysis of cellular distribution and morphology within the context of the tissue architecture.

Table 2: Research Findings in Immunohistochemistry (IHC) with this compound

Tissue Target Protein Antibody Key Finding Reference
Human, Mouse, Rat Colon CD31 Anti-CD31 antibody [EPR17259] Positive staining on endothelial cells.
Rat Dentate Gyrus GFAP Anti-GFAP antibody [EPR1034Y] Visualization of astrocytes in frozen sections.

Confocal Laser Scanning Microscopy (CLSM) for Cellular Imaging

Confocal laser scanning microscopy (CLSM) benefits significantly from the properties of this compound. unil.ch CLSM provides optical sectioning, which improves image contrast and resolution by rejecting out-of-focus light. unil.ch this compound's narrow emission peak helps to minimize spectral bleed-through in multicolor experiments, although some overlap with dyes like Alexa Fluor 488 can occur. evidentscientific.com Researchers have successfully used this compound in dual-channel imaging to visualize mitochondria, while simultaneously labeling actin filaments with Alexa Fluor 488. researchgate.netoptica.org The dye is efficiently excited by the 555 nm or 561 nm laser lines commonly found on confocal microscopes. unil.chdzne.de

Super-Resolution Microscopy (SRM) Implementations

The advent of super-resolution microscopy (SRM) has broken the diffraction limit of light, enabling the visualization of cellular structures with unprecedented detail. This compound has proven to be a valuable fluorophore in several SRM techniques.

Stimulated Emission Depletion (STED) Microscopy

In STED microscopy, a second, donut-shaped laser beam is used to de-excite fluorophores at the periphery of the excitation spot, effectively narrowing the point-spread function and increasing resolution. dzne.demissouri.edu this compound is a suitable dye for STED microscopy, often used with a 660 nm depletion laser. missouri.eduyale.edu For STED to be effective, the fluorophore's emission spectrum must significantly overlap with the wavelength of the depletion laser. yale.edu The photostability of this compound is a key advantage in STED, as the high laser powers used for depletion can rapidly photobleach less robust dyes. It has been used in multicolor STED imaging, for instance, in combination with dyes like Alexa Fluor 488. yale.edu

Stochastic Optical Reconstruction Microscopy (STORM) and Direct STORM (dSTORM)

STORM and its variant, dSTORM, are single-molecule localization techniques that rely on the photoswitching of fluorophores between a fluorescent "on" state and a dark "off" state. thermofisher.comthermofisher.com By activating and imaging sparse, random subsets of fluorophores over thousands of frames, a super-resolved image can be reconstructed. This compound can function as a photoswitchable dye in dSTORM, particularly when used with specific imaging buffers containing a thiol, such as mercaptoethylamine (MEA). thermofisher.comthermofisher.commicroscopyu.com In some STORM applications, this compound can also act as an "activator" dye, helping to control the switching of a "reporter" dye. thermofisher.comthermofisher.com Researchers have utilized this compound in dSTORM to image the basement membrane in human kidney biopsies, providing enhanced resolution compared to conventional immunofluorescence. nih.govresearchgate.net

Table 3: this compound in dSTORM Imaging

Application Target Imaging Conditions Key Finding Reference

Structured Illumination Microscopy (SIM) for Enhanced Resolution

Structured Illumination Microscopy (SIM) is a super-resolution technique that enhances spatial resolution by illuminating the sample with a patterned light. The resulting Moiré fringes, which contain high-frequency information, are then computationally reconstructed to generate an image with approximately a two-fold improvement in resolution over the diffraction limit, achieving around 100 nm. thermofisher.com This method is particularly well-suited for imaging live cells and thicker tissue sections. thermofisher.com

This compound is frequently used in SIM applications due to its intense fluorescence and high photostability, which are critical for the multiple exposures required during the imaging process. thermofisher.comresearchgate.net It is often used in multi-color experiments alongside other Alexa Fluor dyes like Alexa Fluor 488 and Alexa Fluor 647. thermofisher.comnikon.com The high signal-to-noise ratio provided by this compound is essential for the reconstruction algorithms that generate the final super-resolved image. researchgate.net Researchers have successfully used this compound-conjugated antibodies to label various cellular structures, such as cell division proteins in bacteria, for high-resolution SIM imaging. nikon.com

Ground State Depletion Imaging (GSDIM)

Ground State Depletion Imaging (GSDIM), also known as dSTORM (direct Stochastic Optical Reconstruction Microscopy), is a single-molecule localization microscopy (SMLM) technique that can achieve resolutions down to 20 nm. leica-microsystems.com This method relies on the photoswitching of fluorophores between a fluorescent "on" state and a long-lived "dark" state. leica-microsystems.commissouri.edu By stochastically activating a small, optically resolvable subset of fluorophores in each frame, their precise locations can be determined. A final super-resolution image is then reconstructed from thousands of these individual localizations. missouri.edu

This compound is a suitable fluorophore for GSDIM. leica-microsystems.com It can be induced to "blink" under specific imaging conditions, typically involving high-intensity laser light and specialized imaging buffers. plos.org For multi-color GSDIM, this compound is often paired with other photoswitchable dyes, such as Alexa Fluor 647. leica-microsystems.comleica-microsystems.com Research has shown that imaging buffers, such as those containing an oxygen scavenger system (e.g., Gloxy) or a reducing agent like mercaptoethylamine (MEA), are crucial for optimizing the photoswitching behavior of dyes like this compound for GSDIM/dSTORM applications. plos.orgmicroscopyu.com One study found that an OxEA buffer supported robust blinking and high photon counts for this compound, leading to superior image quality. plos.org

Table 1: Recommended Fluorophore Combinations for Dual-Color GSDIM

Fluorophore 1 Fluorophore 2 Imaging Recommendation Source
This compound Alexa Fluor 647 Recommended for sequential dual-color imaging. leica-microsystems.comleica-microsystems.com
Alexa Fluor 532 Alexa Fluor 647 Recommended for sequential dual-color imaging. leica-microsystems.comleica-microsystems.com

Live-Cell Imaging Methodological Considerations with this compound

Live-cell imaging presents a unique set of challenges, as the integrity and normal physiology of the cells must be maintained throughout the experiment. crick.ac.uk When using this compound for live-cell studies, several factors must be considered to ensure both high-quality data and minimal impact on the sample.

The inherent brightness of this compound is advantageous for live-cell imaging as it can provide a sufficient signal with lower excitation light intensity. thermofisher.com This is a critical consideration for minimizing phototoxicity. thermofisher.com Furthermore, when conducting multi-color live-cell imaging, it is important to select fluorophores with minimal spectral overlap to avoid crosstalk between channels. crick.ac.uk Tools like fluorescence spectra viewers can aid in selecting appropriate dye combinations. thermofisher.com For instance, while this compound and MitoTracker Orange have close emission spectra, they can be separated using spectral unmixing techniques on some confocal systems. crick.ac.uk

Strategies for Minimizing Phototoxicity and Prolonged Imaging

Phototoxicity, the damage caused to cells by light exposure during fluorescence microscopy, is a major concern in live-cell imaging. nih.gov It can lead to altered cellular behavior or even cell death, compromising the validity of experimental results. nih.gov Several strategies can be employed to mitigate these effects when imaging with this compound.

Key Strategies to Reduce Phototoxicity:

Optimize Illumination: Use the lowest possible laser power that provides an adequate signal-to-noise ratio. thermofisher.comkeyence.com This directly reduces the rate of phototoxic damage.

Minimize Exposure Time: Limit the duration of light exposure by using sensitive detectors and optimizing acquisition settings, such as frame rates. thermofisher.comkeyence.com

Use Longer Wavelengths: When possible, using longer-wavelength dyes can be beneficial as they require lower energy excitation, which generally correlates with lower phototoxicity. thermofisher.com

Employ Antifade Reagents: The addition of antifade reagents or oxygen scavengers to the imaging medium can help neutralize reactive oxygen species (ROS), a primary cause of both photobleaching and phototoxicity. thermofisher.comnih.gov

By carefully selecting imaging parameters and employing protective strategies, researchers can successfully use this compound for prolonged live-cell imaging studies, capturing dynamic cellular processes with high fidelity while ensuring cell viability.

Table 2: Compound Names Mentioned

Compound Name
Alexa Fluor 488
Alexa Fluor 532
This compound
Alexa Fluor 647
Mercaptoethylamine (MEA)

Förster Resonance Energy Transfer (FRET) Studies

Förster Resonance Energy Transfer (FRET) is a mechanism describing energy transfer between two light-sensitive molecules. qmul.ac.uk This process is highly dependent on the distance between the donor and acceptor fluorophores, making it a powerful tool for measuring molecular proximity on the order of 1-10 nanometers. qmul.ac.ukresearchgate.net this compound is frequently used as a component of FRET pairs, often paired with fluorophores like Alexa Fluor 488 or Alexa Fluor 647, to investigate protein-protein interactions, conformational changes, and other dynamic biological processes. qmul.ac.uknih.govunizar.es The efficiency of energy transfer is determined by the spectral overlap between the donor's emission and the acceptor's absorption, the quantum yield of the donor, and the relative orientation of the two fluorophores. qmul.ac.uk

A key parameter in FRET is the Förster radius (R₀), which is the distance at which FRET efficiency is 50%. qmul.ac.uk The R₀ value for the this compound and Alexa Fluor 647 pair is approximately 5.1 to 5.2 nm. nih.gov

Table 1: Förster Radius (R₀) Values for Alexa Fluor FRET Pairs

Donor Acceptor R₀ (Å)
Alexa Fluor 488 This compound 64
This compound Alexa Fluor 647 51
Alexa Fluor 350 Alexa Fluor 488 50
Alexa Fluor 488 Alexa Fluor 568 64
Alexa Fluor 546 Alexa Fluor 594 70

This table is interactive. Click on the headers to sort. Source: thermofisher.comunimo.it

Single-molecule FRET (smFRET) allows for the observation of conformational dynamics and heterogeneity in individual biomolecules, which would otherwise be averaged out in ensemble measurements. nih.govprinceton.edursc.org this compound, often paired with Alexa Fluor 647, is a popular choice for smFRET studies due to its brightness and photostability. nih.govprinceton.edu These experiments can reveal transient intermediate states and the distribution of different conformations within a population of molecules. nih.gov

For instance, smFRET has been used to study the native-state dynamics of the IκBα ankyrin repeat domain. By labeling the protein with an this compound-Alexa Fluor 647 pair, researchers were able to observe fluctuations between different conformational states, providing insights into its biological function. nih.gov In such studies, the FRET efficiency is monitored over time, revealing dynamic changes in the distance between the two fluorophores. nih.gov

FRET-based biosensors are engineered molecules that report on the presence or concentration of a specific analyte through a change in FRET efficiency. nih.govresearchgate.net this compound has been integral in the development of such biosensors. For example, new fluorescent biosensors for human calmodulin (hCaM) have been constructed using a variety of Alexa Fluor dyes, including this compound. nih.govresearchgate.netdaneshyari.com These biosensors are designed to undergo a conformational change upon binding to a target ligand, which alters the distance between the donor and acceptor fluorophores and, consequently, the FRET signal. nih.govresearchgate.net

In one study, eight new hCaM biosensors were created using Alexa Fluor 350, 488, 532, and 555. nih.govresearchgate.net These biosensors demonstrated high sensitivity to calmodulin ligands and were thermodynamically stable. nih.govresearchgate.net The dissociation constants (Kd) for the inhibitor chlorpromazine (B137089) (CPZ) were determined to be in the range of 0.45–1.86 μM, and for a new inhibitor, BIMI, the Kd values were between 0.69–1.54 μM. nih.govresearchgate.net Such biosensors are valuable tools for drug screening and studying protein-ligand interactions. nih.govresearchgate.net

Time-resolved fluorescence anisotropy measures the rotational motion of a fluorophore, providing information about its local environment and any binding events. biorxiv.orgbiorxiv.orgresearchgate.net When combined with FRET, it can offer a more detailed picture of molecular interactions. The anisotropy decay of a donor fluorophore can be affected by energy transfer to an acceptor.

Studies have characterized the time-resolved anisotropy of this compound, revealing a steady-state anisotropy of around 0.20 and rotational decay times in the sub-nanosecond range. biorxiv.orgbiorxiv.org These measurements are crucial for accurately interpreting FRET data, as changes in anisotropy can indicate alterations in the fluorophore's mobility upon binding or conformational changes, which can influence the FRET efficiency. researchgate.net For example, in studies of the HiSiaP protein, time-resolved fluorescence anisotropy and lifetime measurements of this compound and Alexa Fluor 647 were used to characterize the apo and holo states of the protein. researchgate.net

Development of FRET-Based Biosensors

Fluorescence Correlation Spectroscopy (FCS) for Molecular Dynamics

Fluorescence Correlation Spectroscopy (FCS) is a technique that analyzes fluctuations in fluorescence intensity within a tiny observation volume to determine the concentration and diffusion coefficient of fluorescently labeled molecules. nih.govsetabiomedicals.com this compound is well-suited for FCS due to its high photostability and brightness, which are essential for obtaining a good signal-to-noise ratio from the small number of molecules in the focal volume. nih.gov

FCS studies using this compound-labeled molecules have been employed to investigate protein transport and dynamic interactions. For example, the dynamics of this compound-labeled α-lactalbumin have been studied as it interacts with different surfaces, such as glass and functionalized agarose. nih.gov By analyzing the autocorrelation of the fluorescence fluctuations, researchers can distinguish between free diffusion, hindered diffusion, and adsorption events, providing insights into the microscopic processes governing these interactions. nih.gov

Flow Cytometry for Cell Population Analysis

Flow cytometry is a powerful technique for analyzing the physical and chemical characteristics of a large number of cells in a heterogeneous population. cellsignal.comcellsignal.com Cells are labeled with fluorescent markers and then passed through a laser beam, and the resulting fluorescence and scattered light are detected. This compound is a popular choice for flow cytometry due to its bright fluorescence and minimal spectral overlap with other commonly used fluorophores like Alexa Fluor 488 (green) and Alexa Fluor 647 (far-red), which facilitates multicolor analysis. cellsignal.com

This compound conjugated to antibodies is frequently used to label specific cell surface or intracellular proteins for immunophenotyping and other cell-based assays. cellsignal.comthermofisher.comjacksonimmuno.com For example, in a comparison with the Cy3 dye, this compound conjugates showed brighter fluorescence in flow cytometry analysis of human blood cells labeled with an anti-CD3 antibody. thermofisher.com Its pH-insensitivity ensures stable signal generation across a wide range of cellular environments. jacksonimmuno.com

Table 2: Compound Names Mentioned in the Article

Compound Name
Alexa Fluor 350
Alexa Fluor 488
Alexa Fluor 532
Alexa Fluor 546
This compound
Alexa Fluor 647
BIMI
Chlorpromazine (CPZ)
Cy3
α-lactalbumin

This table is interactive. Click on the header to sort.

Concluding Remarks

Alexa Fluor 555 has established itself as a cornerstone fluorescent probe in modern biological research. Its development, rooted in the strategic chemical modification of rhodamine dyes, has yielded a fluorophore with exceptional brightness, photostability, and chemical stability. These attributes, combined with its well-defined spectral properties and the availability of various reactive derivatives, have made it an indispensable tool across a wide spectrum of bioimaging and biosensing applications. From multicolor confocal microscopy to the demanding requirements of super-resolution imaging and FRET-based interaction studies, this compound continues to enable discoveries by providing a clear and stable window into the intricate workings of the cell.

Integration of Alexa Fluor 555 in Multi Modal and Multi Color Research Systems

Multiplexed Imaging Strategies with Complementary Fluorophores

A significant advantage of Alexa Fluor 555 is its suitability for multiplexing, where multiple targets in a single sample are visualized simultaneously. cellsignal.com Its emission spectrum allows for clear separation from fluorophores in the green, far-red, and near-infrared regions of the spectrum. cellsignal.combiolegend.com This characteristic is essential for designing multi-color panels in applications like flow cytometry and confocal microscopy. jacksonimmuno.comcellsignal.com For instance, in tissue-based cyclic immunofluorescence (t-CyCIF), antibodies directly conjugated to fluorophores like this compound, Alexa Fluor 488, and Alexa Fluor 647 are used in successive cycles to build highly multiplexed images of human tissues and tumors. elifesciences.org

The success of multiplexed imaging hinges on selecting fluorophore combinations that minimize spectral bleed-through, which occurs when the emission of one dye is detected in the channel designated for another. evidentscientific.com While this compound is spectrally similar to dyes like Cy3 and TRITC, its distinct spectral profile allows for strategic pairing with other fluorophores. thermofisher.comuci.edu

A common and effective strategy for three-color imaging involves combining this compound with a green fluorophore, such as Alexa Fluor 488, and a far-red fluorophore, like Alexa Fluor 647. cellsignal.comprotilatky.cz

Alexa Fluor 488 & this compound : The emission spectrum of Alexa Fluor 488 (peak ~519 nm) and the excitation spectrum of this compound (peak ~555 nm) are well-separated. However, due to the broad nature of fluorescence emission, some overlap exists where the tail of Alexa Fluor 488's emission extends into the detection range for this compound. evidentscientific.comolympusconfocal.com This can lead to bleed-through, particularly if the Alexa Fluor 488 signal is significantly stronger than the this compound signal. olympusconfocal.com

This compound & Alexa Fluor 647 : This combination exhibits minimal spectral overlap. cellsignal.com The emission of this compound (peak ~565 nm) is well-separated from the excitation of Alexa Fluor 647 (peak ~650 nm), making them an ideal pair for double- and triple-labeling experiments with very little crosstalk. protilatky.czolympusconfocal.com

For robust five-color imaging, combinations such as DAPI (blue, for DNA), Alexa Fluor 488 (green, for tubulin), this compound (red, for Ki-67), Alexa Fluor 647 (far-red, for GM130), and BV480 (for E-Cadherin) have been successfully used, demonstrating the flexibility of this compound in complex experimental designs. chroma.com The selection is often guided by the available laser lines and filter sets on the imaging system. cellsignal.com

Table 1: Recommended Dye Combinations for Multiplexing with this compound
FluorophoreExcitation Max (nm)Emission Max (nm)Common Application/NotesSource
Alexa Fluor 488495519Common green fluorophore for 2- or 3-color imaging. Requires careful filter selection or spectral unmixing to manage moderate overlap. evidentscientific.comuci.eduolympusconfocal.com
Alexa Fluor 647650668Ideal far-red partner with minimal spectral overlap, recommended for clean signal separation in multi-color experiments. cellsignal.comprotilatky.czolympusconfocal.com
DAPI345455Blue-emitting nuclear counterstain, spectrally distant from this compound. Used in multicolor cell imaging. chroma.com
Alexa Fluor 405401421Violet-excitable dye with minimal overlap, suitable for triple-labeling experiments. uci.eduprotilatky.cz

To overcome the challenge of spectral overlap, researchers employ advanced acquisition and processing techniques. A standard method in confocal microscopy is sequential scanning, where each laser line is used to excite its corresponding fluorophore one at a time, and the emission is collected only in its specific channel before the next fluorophore is excited. This prevents the excitation of one dye by the laser intended for another. The use of narrow-bandpass emission filters further helps to isolate the desired fluorescence signal and reject out-of-band emissions.

For data where spectral overlap cannot be avoided during acquisition, computational methods are essential.

Spectral Unmixing : This is a widely used post-acquisition technique that uses mathematical algorithms to deconvolve mixed fluorescence signals. acs.org By measuring the known emission spectrum of each individual fluorophore (a "spectral library"), the algorithm can calculate the contribution of each dye to the signal in every pixel of the image, effectively separating the overlapping colors. acs.orgbiorxiv.org

Image Deconvolution : Deconvolution algorithms are used to improve image contrast and resolution by reassigning out-of-focus light back to its point of origin. In multi-color imaging, this can enhance the visualization of fine structures. nih.gov For instance, applying deconvolution to images of NK-92 cells stained with this compound wheat germ agglutinin acquired via instant SIM super-resolution microscopy helped to better resolve clusters of membrane-bound glycoproteins. nih.gov Similarly, deconvolution of large, cleared tissue volumes labeled with an this compound secondary antibody can reveal fine neuronal structures. nih.gov

Bleaching-Assisted Multi-Modal Microscopy (BAMM) : This novel technique separates fluorophores based on differences in their photobleaching rates rather than their spectra. In one study, researchers were able to separate the signals from Alexa Fluor 488 and this compound using a single detector by exploiting the faster bleaching rate of Alexa Fluor 488. researchgate.netplos.org This method can even unmix three dyes, such as this compound, GFP, and Alexa Fluor 430, from a single spectral channel. researchgate.net

Selection of Dye Combinations for Minimal Spectral Overlap

Dual-Labeled Probes for Comprehensive Molecular Insights

Dual-labeling a single probe or two interacting probes provides a powerful tool for studying molecular interactions, conformations, and dynamics. This compound is frequently used in such constructs, particularly for Förster Resonance Energy Transfer (FRET). FRET is a distance-dependent interaction between two fluorophores (a donor and an acceptor) where the excitation energy of the donor is transferred to the acceptor if they are sufficiently close (typically within 1-10 nm).

This compound can serve as either a donor or an acceptor in FRET pairs:

Alexa Fluor 488 (Donor) / this compound (Acceptor) : This pair is used to study protein-protein interactions. In one study, researchers quantified the binding of Leukocyte Function-Associated Antigen-1 (LFA-1) to InterCellular Adhesion Molecule-1 (ICAM-1) by labeling LFA-1 with Alexa Fluor 488 and a fragment of ICAM-1 with this compound. researchgate.net The appearance of a sensitized acceptor emission at 570 nm upon donor excitation confirmed the binding interaction. researchgate.net

This compound (Donor) / Alexa Fluor 647 (Acceptor) : This pair is also effective for FRET studies. Single-molecule FRET (smFRET) experiments have demonstrated that this pair performs excellently for investigating ligand-induced structural changes in proteins. nih.govresearchgate.net

Beyond FRET, dual-labeled probes are used to simultaneously track different molecules or cellular components. For example, researchers have used probes conjugated to this compound and Alexa Fluor 488 to track the diffusion of GM1 gangliosides and zona pellucida binding molecules, respectively, in the plasma membranes of spermatozoa. thermofisher.com In super-resolution microscopy, specifically activator-reporter STORM, an affinity reagent like an antibody can be dual-labeled with an activator dye (e.g., this compound) and a reporter dye (e.g., Alexa Fluor 647) to enable photoswitching for nanoscale imaging. digitellinc.com

Targeted Molecular Imaging Applications

The ability to conjugate this compound to a wide range of biomolecules makes it a versatile tool for targeted molecular imaging. thermofisher.comthermofisher.com By attaching the dye to antibodies, peptides, or other ligands with high specificity for a biological target, researchers can visualize the localization and dynamics of specific proteins, organelles, and cellular structures. thermofisher.comrsc.org

Comparative Analysis of Alexa Fluor 555 Performance with Other Fluorophores in Research Contexts

Performance Against Cy3/TRITC/TAMRA Analogs

Alexa Fluor 555 is frequently used as an alternative to cyanine-3 (Cy3), tetramethylrhodamine (B1193902) isothiocyanate (TRITC), and tetramethylrhodamine (TAMRA). baseclick.euuci.edu Its spectral characteristics, with absorption and emission maxima around 555 nm and 565 nm respectively, are a close match to those of Cy3, allowing it to be used with existing Cy3 filter sets. abcam.comthermofisher.comthermofisher.com

The brightness of a fluorophore is a product of its molar extinction coefficient (its efficiency in absorbing light) and its fluorescence quantum yield (its efficiency in emitting photons). Research indicates that this compound conjugates are typically brighter and exhibit more intense fluorescence than those of Cy3, TRITC, and TAMRA. baseclick.euuci.edu

In direct comparisons, antibody conjugates of this compound have demonstrated superior fluorescence output compared to Cy3 conjugates. uci.eduthermofisher.com For instance, in flow cytometry analyses, cells labeled with this compound goat anti-mouse IgG antibody conjugates were significantly brighter than those labeled with equivalent Cy3 conjugates. uci.eduthermofisher.com This enhanced brightness allows for the detection of low-abundance biological targets that may not be visible with other labels. uci.edu The high fluorescence quantum yield and extinction coefficient of this compound contribute to this superior performance. aatbio.comsyronoptics.com

Table 1: Comparative Spectral and Photophysical Properties

Fluorophore Excitation Max (nm) Emission Max (nm) Molar Extinction Coefficient (M⁻¹cm⁻¹) Quantum Yield (Φ)
This compound 555 565 150,000 - 155,000 0.10
Cy3 550 - 554 568 - 570 150,000 0.04 - 0.15
TRITC 547 - 557 572 - 576 85,000 ~0.1 - 0.30
TAMRA 557 - 565 580 - 583 90,000 - 100,000 0.05

Data compiled from multiple sources. abcam.comsyronoptics.comfluorofinder.comaatbio.comthermofisher.combiosearchtech.comabcam.combu.edu Values can vary slightly depending on measurement conditions and conjugation state.

A significant advantage of this compound is its enhanced resistance to photobleaching compared to its counterparts. baseclick.eu Studies have shown that this compound is substantially more photostable than Cy3. thermofisher.comthermofisher.comresearchgate.netnih.gov This increased photostability provides researchers with more time to capture images, which is particularly crucial in time-lapse microscopy and when imaging weak signals. uci.eduthermofisher.com Likewise, this compound is offered as a more photostable alternative to TRITC. thermofisher.comthermofisher.com This robustness is a key feature, as many rhodamine-based dyes are susceptible to photodegradation. aatbio.com

This compound exhibits significantly less of this self-quenching compared to Cy3. researchgate.netnih.gov The absorption spectra of Cy3 protein conjugates often show a prominent blue-shifted shoulder peak that indicates dye aggregation, an effect that is much less pronounced with this compound conjugates. researchgate.netnih.govresearchgate.net Consequently, this compound conjugates remain highly fluorescent even at high degrees of labeling, whereas the fluorescence of Cy3 conjugates can plateau or decrease. thermofisher.comulab360.comthermofisher.com This resistance to aggregation and quenching means that this compound conjugates are often significantly more fluorescent than Cy dye conjugates in practical applications. researchgate.netnih.govthermofisher.com

Enhanced Photostability in Comparison

Suitability for Single-Molecule Experiments and Artifact Mitigation

Single-molecule fluorescence microscopy demands probes with high brightness and photostability, but it is also highly sensitive to artifacts. While this compound is frequently used in these advanced applications, including single-molecule FRET (Förster Resonance Energy Transfer), its performance can be context-dependent. biorxiv.org

Some studies have identified that fluorescent probes can introduce artifacts into single-molecule tracking experiments due to non-specific binding to substrates, which can lead to the incorrect interpretation of molecular mobility. researchgate.netplos.org In one such study comparing 14 different dyes, an anti-EGFR Affibody labeled with this compound was found to have one of the highest levels of spurious interaction when used on live cells cultured on a PEG-BSA-coated cover glass. nih.gov This non-specific binding can result in a large number of immobile fluorescent spots, which can skew the analysis of molecular dynamics. researchgate.netplos.org However, in a different experimental system using model lipid bilayers, this compound showed one of the lowest levels of non-specific interaction, highlighting the importance of the experimental environment. nih.gov

Consideration of Hydrophobicity and Non-Specific Binding in Probe Design

The physicochemical properties of a fluorophore are critical determinants of its behavior. The tendency of a dye to engage in non-specific binding is strongly correlated with its hydrophobicity. researchgate.netstfc.ac.uknih.gov More hydrophobic dyes show a much greater propensity for non-specific adhesion to surfaces, which can introduce significant artifacts in single-molecule experiments. researchgate.netstfc.ac.uk

Alexa Fluor dyes are synthesized through the sulfonation of other dye classes, a process that makes them negatively charged and generally more hydrophilic, which can reduce aggregation. aatbio.combitesizebio.com However, the precise chemical structure and, therefore, the calculated hydrophobicity (logD value) of this compound are not publicly disclosed. researchgate.netnih.gov Studies that have systematically investigated the link between hydrophobicity and non-specific binding have noted a strong correlation, but were unable to include this compound in this specific analysis due to the lack of structural information. researchgate.netnih.gov Despite its general classification as a hydrophilic dye, its observed behavior in some single-molecule tracking studies suggests that non-specific interactions can still be a significant factor to consider during experimental design and data interpretation. researchgate.netnih.gov

Methodological Optimizations and Considerations for Alexa Fluor 555 in Research

Strategies for Photobleaching Mitigation in Advanced Microscopy

Alexa Fluor 555, a bright and photostable fluorescent dye, is a popular choice for various microscopy applications. jacksonimmuno.com However, like all fluorophores, it is susceptible to photobleaching, the irreversible loss of fluorescence upon exposure to excitation light. This phenomenon can limit the duration of imaging experiments and affect the quality of the collected data. Several strategies can be employed to mitigate photobleaching and extend the useful life of the fluorophore.

Role of Imaging Buffers and Oxygen Scavengers

The chemical environment surrounding the fluorophore plays a crucial role in its photostability. Imaging buffers are often supplemented with antifade reagents and oxygen scavengers to reduce the rate of photobleaching. Oxygen in its ground state can be excited to a reactive singlet state by an excited fluorophore, which can then lead to the chemical degradation of the dye. Oxygen scavenging systems, such as the glucose oxidase and catalase (GLOX) system, are commonly used to remove dissolved oxygen from the imaging medium. thermofisher.combiorxiv.org

Commercially available antifade mountants like ProLong Gold and SlowFade Gold are designed to protect a wide range of fluorescent dyes, including this compound, from photobleaching. ku.dk These reagents can significantly increase the fluorescence retention of the dye during prolonged imaging sessions. ku.dkthermofisher.com Another approach involves the use of imaging buffers containing reducing agents like mercaptoethylamine (MEA), which can help to chemically regenerate the fluorophore from a transient dark state. thermofisher.com The choice of buffer can also influence the blinking characteristics of the dye, which is particularly important for super-resolution microscopy techniques like STORM. biorxiv.orgplos.org For instance, an imaging buffer named OxEA has been shown to support the blinking of this compound. plos.org

It is important to note that the effectiveness of these reagents can be dye-specific. While some antifade reagents are broadly compatible, others may be optimized for specific classes of fluorophores. For example, EverBrite™ mounting medium is compatible with cyanine-based fluorophores like this compound. biotium.com

Laser Power Optimization for Signal-to-Noise Ratio

The rate of photobleaching is directly proportional to the intensity of the excitation light. Therefore, a primary strategy for mitigating photobleaching is to use the lowest possible laser power that still provides an adequate signal-to-noise ratio (SNR). The goal is to find a balance where the fluorescent signal is clearly distinguishable from the background noise without unnecessarily accelerating the destruction of the fluorophore.

Optimizing laser power involves a careful titration for each specific experiment and sample. Factors to consider include the expression level of the target molecule, the sensitivity of the detector, and the desired imaging speed. For demanding applications like super-resolution microscopy, where high laser powers are often required to induce photoswitching, the optimization of laser power becomes even more critical to maximize the number of localization events before the dye photobleaches permanently. jacksonimmuno.combiozol.de

Background Reduction Techniques in Fluorescence Assays

High background fluorescence can obscure the specific signal from the labeled target, leading to a poor signal-to-noise ratio and potentially incorrect data interpretation. fluorofinder.com Background can originate from several sources, including autofluorescence from the sample itself (e.g., from molecules like lipofuscin), non-specific binding of the fluorescently labeled probe, and interactions of the dye with the sample matrix. fluorofinder.combiotium.combiotium.com

Several techniques can be employed to reduce background fluorescence in assays using this compound.

Blocking: Before applying the fluorescently labeled probe, it is crucial to block non-specific binding sites on the sample. Common blocking agents include bovine serum albumin (BSA) and normal serum from the same species as the secondary antibody. biocompare.comabcam.cn For tissues with high positive charges, such as brain sections, specialized blocking agents like Image-iT FX Signal Enhancer can be used to prevent the non-specific binding of negatively charged dyes like this compound. researchgate.net Some background suppressor systems are specifically designed to reduce non-specific binding of charged dyes. biotium.combiotium.com

Washing: Thorough washing steps after the incubation with the primary and secondary antibodies are essential to remove unbound antibodies and reduce background. abcam.cn

Antibody Dilution: Using the optimal dilution of the primary and secondary antibodies is critical. An excessively high concentration of the antibody can lead to increased non-specific binding and background. abcam.cn

Autofluorescence Quenching: For samples with significant autofluorescence, quenching reagents can be used. For example, TrueBlack® Lipofuscin Autofluorescence Quencher can be used to reduce autofluorescence from lipofuscin granules. fluorofinder.combiotium.com

Spectral Unmixing: In multicolor experiments, bleed-through from other fluorescent channels can contribute to background. Using narrow-bandpass emission filters and computational tools for spectral unmixing can help to isolate the specific signal from this compound.

Advanced Signal Amplification Methodologies

In situations where the target molecule is present at low abundance, signal amplification techniques can be employed to enhance the fluorescent signal and improve detection sensitivity. thermofisher.com One of the most powerful methods is Tyramide Signal Amplification (TSA), also known as Catalyzed Reporter Deposition (CARD). thermofisher.comuci.edu

TSA is an enzyme-mediated detection method that utilizes horseradish peroxidase (HRP). thermofisher.com In this technique, a primary antibody is used to target the molecule of interest, followed by a secondary antibody conjugated to HRP. The HRP then catalyzes the deposition of a large number of fluorescently labeled tyramide molecules (e.g., this compound tyramide) in the immediate vicinity of the target. thermofisher.comselectscience.netabpbio.com.cn This results in a significant amplification of the fluorescent signal, with reports of up to a 100-fold increase in sensitivity. uci.edu This method is particularly useful for detecting low-abundance proteins and nucleic acid sequences in applications like immunohistochemistry (IHC) and in situ hybridization (ISH). selectscience.netabpbio.com

Several commercial kits are available for TSA using this compound tyramide, such as the SuperBoost™ Tyramide Signal Amplification kits. selectscience.netthermofisher.com These kits provide the necessary reagents and protocols for performing TSA and can significantly enhance the detection of low-abundance targets. aatbio.comthermofisher.com Another advanced signal amplification system, the Power Styramide™ Signal Amplification (PSA™) system, is reported to provide even higher sensitivity than traditional TSA. aatbio.comaatbio.com

Considerations for Dye-Target Interactions and Structural Modeling

While this compound is known for its high water solubility and reduced tendency for non-specific interactions compared to some other dyes, understanding potential interactions between the dye and its target molecule is crucial for certain applications, particularly those involving structural modeling and single-molecule studies. biorxiv.orgbiorxiv.orgnih.gov

The chemical structure of the fluorophore and its linker can influence its behavior when conjugated to a biomolecule. biorxiv.orgbiorxiv.org Although the exact proprietary structure of this compound was a well-kept secret for a long time, recent studies using a combination of spectroscopy, mass spectrometry, and molecular dynamics simulations have shed light on its molecular structure. biorxiv.orgbiorxiv.orgnih.govresearchgate.netresearchgate.net It has been shown that this compound has a cyanine-based fluorophore core, similar to Cy3. biorxiv.orgbiorxiv.orgnih.gov

Knowledge of the dye's structure is essential for:

Predicting Unwanted Interactions: The structure can help predict potential unwanted interactions between the dye and the target molecule, which could affect the biological activity or the conformation of the target. biorxiv.orgbiorxiv.orgnih.gov

Structural Modeling: For applications like FRET-restrained structural modeling, an accurate model of the dye-target complex is necessary. biorxiv.orgbiorxiv.orgnih.gov The linker connecting the dye to the target can also influence the dye's orientation and mobility, which needs to be considered in these models. biorxiv.org

Molecular Dynamics Simulations: Understanding dye-protein interactions through simulations can provide insights into the dynamics of the labeled molecule. biorxiv.orgnih.gov

Even with structurally similar dyes, minor differences in their linkers or the placement of charged groups can lead to different interactions with the target protein. researchgate.net Therefore, for quantitative and structurally sensitive applications, it is important to consider the specific properties of the this compound conjugate being used.

Data Tables

Table 1: Methodological Optimizations for this compound

Parameter Strategy Rationale Key Considerations
Photobleaching Use of antifade reagents (e.g., ProLong Gold, SlowFade Gold) and oxygen scavengers (e.g., GLOX system). thermofisher.combiorxiv.orgku.dkthermofisher.comReduces the rate of irreversible fluorescence loss caused by excitation light.Compatibility of the reagent with the sample and other fluorophores.
Optimize laser power. Minimize photobleaching by using the lowest necessary excitation intensity.Balance between signal-to-noise ratio and photobleaching rate.
Background Blocking with agents like BSA or specialized blockers (e.g., Image-iT FX). biocompare.comabcam.cnresearchgate.netPrevents non-specific binding of the fluorescent probe.Choice of blocking agent depends on the sample and the nature of the dye.
Thorough washing steps. abcam.cnRemoves unbound antibodies and reduces background noise.Ensure sufficient washing without dislodging specifically bound probes.
Use of autofluorescence quenching reagents (e.g., TrueBlack®). fluorofinder.combiotium.comReduces background signal originating from the sample itself.Reagent should not quench the specific signal from this compound.
Signal Amplification Tyramide Signal Amplification (TSA). thermofisher.comuci.eduselectscience.netabpbio.com.cnEnzymatic deposition of multiple fluorophores for significant signal enhancement.Useful for detecting low-abundance targets.

Emerging Research Directions and Future Prospects of Alexa Fluor 555

Integration with Novel Nanomaterials and Probes

The conjugation of Alexa Fluor 555 with various nanomaterials is a burgeoning field, creating powerful new probes for advanced imaging and sensing. These hybrid materials combine the bright, photostable fluorescence of this compound with the unique properties of nanoparticles.

Quantum Dots (QDs): this compound is utilized in concentric Förster Resonance Energy Transfer (cFRET) probes built around a central quantum dot. nih.govnih.govspiedigitallibrary.org In these constructs, a QD can act as a donor to multiple acceptor dyes, including this compound, enabling multiplexed tracking of biological activities like proteolytic processes. nih.gov This design allows for the simultaneous monitoring of multiple proteases, with the QD serving as a central scaffold and FRET donor. nih.govnih.gov

Upconverting Nanoparticles (UCNPs): this compound has been successfully conjugated to upconverting nanoparticles, which convert near-infrared (NIR) light to visible light. nih.govnih.govresearchgate.net This approach is particularly valuable for developing homogeneous immunoassays. For instance, in an assay for the mycotoxin cyclopiazonic acid (CPA), UCNPs served as energy donors to this compound-labeled antibody fragments, enabling rapid and sensitive detection. nih.govresearchgate.net

DNA Origami: The precision of DNA origami allows for the creation of nanostructures with precisely positioned this compound molecules. pnas.orgbiorxiv.orgnih.govacs.org Researchers have used DNA origami platforms to control the nanoscale spacing of ligands labeled with this compound to study T-cell activation. pnas.orgbiorxiv.org This technology enables the investigation of how the spatial arrangement of molecules on the cell surface influences biological signaling pathways. pnas.orgbiorxiv.orgnih.govacs.org

Ferritin Nanocages: this compound has been conjugated to proteins like cytochrome c, which can then be complexed with ferritin nanocages. This strategy is being explored for the development of theranostic nanoparticles, which combine diagnostic imaging and therapeutic functions. researchgate.net

NanomaterialApplication with this compoundKey Findings
Quantum Dots (QDs)Concentric FRET (cFRET) probes for multiplexed biosensing. nih.govnih.govEnables simultaneous tracking of multiple proteolytic activities from a single probe. nih.gov
Upconverting Nanoparticles (UCNPs)Homogeneous immunoassays and targeted drug delivery. nih.govnih.govresearchgate.netAllows for NIR-excited fluorescence, reducing background and enabling sensitive detection in complex media. nih.govresearchgate.net
DNA OrigamiNanoscale platforms for studying molecular interactions. pnas.orgbiorxiv.orgnih.govacs.orgProvides precise control over the spatial arrangement of fluorescently labeled molecules to study biological processes like T-cell activation. pnas.orgbiorxiv.org
Ferritin NanocagesDevelopment of theranostic nanoparticles. researchgate.netEncapsulation of this compound-labeled proteins for potential combined imaging and therapy.

Development of Advanced Biosensing Platforms

This compound is a key component in the development of innovative biosensing platforms, particularly those based on Förster Resonance Energy Transfer (FRET). researchgate.netnih.govplos.orgunizar.esresearchgate.net These platforms are designed for the sensitive and quantitative detection of biomolecular interactions.

One notable application is the development of a FRET-based assay to study the interaction between Leukocyte Function-Associated Antigen-1 (LFA-1) and Intercellular Adhesion Molecule-1 (ICAM-1). nih.govplos.orgunizar.esresearchgate.net In this system, Alexa Fluor 488-labeled LFA-1 acts as the donor and this compound-labeled ICAM-1 serves as the acceptor. The binding of these two proteins brings the fluorophores into proximity, resulting in FRET. This platform has been used to determine the dissociation constant (Kd) of the LFA-1/ICAM-1 interaction and to screen for inhibitors of this crucial cellular adhesion process. nih.govplos.orgunizar.es

Furthermore, new biosensors for human calmodulin (hCaM) have been constructed using this compound. researchgate.net These biosensors are stable, functional, and highly sensitive to CaM ligands, demonstrating the dye's utility in creating tools for studying protein-ligand interactions and for potential drug discovery applications. researchgate.net this compound has also been used to label proteins for creating biosensors on electrode surfaces, such as a sensor for the SARS-CoV-2 spike protein. frontiersin.org

Innovations in Conjugation Chemistry for Specific Applications

Advances in bioconjugation chemistry have expanded the utility of this compound by enabling more specific and stable labeling of biomolecules.

Click Chemistry: The development of azide (B81097) and alkyne derivatives of this compound has facilitated its use in "click chemistry" reactions. lumiprobe.comthermofisher.comfishersci.at This type of chemistry allows for highly efficient and specific conjugation of the dye to biomolecules that have been modified with a complementary functional group. For example, this compound azide can be used for copper-catalyzed or copper-free click reactions to label alkyne-containing proteins or nucleic acids. lumiprobe.comthermofisher.com The Click-iT™ Plus Picolyl Azide Toolkit further enhances this by minimizing free copper, which can be detrimental to certain biological samples. fishersci.at

Site-Specific Labeling: Technologies like GlyCLICK® enable the site-specific conjugation of this compound to antibodies. genovis.com This method involves remodeling the Fc glycan of an IgG antibody and then using click chemistry to attach the dye. The result is a homogeneous conjugate with a precise dye-to-antibody ratio of 2, leading to more consistent and reproducible results in applications like immunohistochemistry and flow cytometry. genovis.com

Fast Conjugation Kits: Commercially available kits, such as the Lightning-Link® series, provide a rapid and straightforward method for covalently labeling proteins and peptides with this compound. These kits simplify the conjugation process, requiring minimal hands-on time and allowing for the quick preparation of fluorescently labeled biomolecules for various research applications.

Potential in Advanced Correlative Microscopy Techniques

This compound is proving to be a valuable tool in correlative light and electron microscopy (CLEM), a powerful technique that combines the advantages of fluorescence microscopy with the high-resolution imaging of electron microscopy. nih.govfrontiersin.orgprotocols.iozeiss.comprotocols.iozeiss.comnih.gov

In CLEM, this compound is used to label specific molecules or structures of interest in a sample, which are first imaged using fluorescence microscopy to identify their location. The same sample is then prepared for electron microscopy, and the fluorescence signal from this compound helps to guide the electron microscope to the precise region of interest for high-resolution imaging. nih.govfrontiersin.org

For instance, a bimodal endocytic probe has been developed by conjugating this compound-labeled bovine serum albumin (BSA) to gold nanoparticles. nih.gov This probe is visible in both fluorescence and electron microscopy, facilitating the correlation between the two imaging modalities with high accuracy. nih.gov The fluorescence of this compound has been shown to withstand the harsh preparation steps required for electron microscopy, including fixation and embedding in resin. nih.govzeiss.comzeiss.com This durability is crucial for successful CLEM experiments. This compound has been used in various CLEM workflows, including those involving cryosections and resin-embedded samples, to study the ultrastructure of cells and tissues with molecular specificity. nih.govprotocols.iozeiss.comprotocols.io

Conclusion

Summary of Alexa Fluor 555's Contributions to Research

This compound has firmly established itself as an invaluable tool in the life sciences, significantly advancing our ability to visualize and understand complex biological processes at the molecular level. Its superior brightness, exceptional photostability, and broad pH resistance have made it a preferred fluorescent probe in a multitude of applications. thermofisher.comthermofisher.combiozol.de

Key contributions of this compound to research include:

Enhanced Sensitivity in Imaging: The high fluorescence quantum yield and resistance to photobleaching of this compound allow for the detection of low-abundance biomolecules and the capture of high-quality images over extended periods. thermofisher.comthermofisher.combiozol.de This has been particularly impactful in immunofluorescence, where it enables the clear visualization of cellular structures.

Multiplexing Capabilities: With its distinct orange fluorescence, this compound is an excellent partner for multicolor imaging experiments, pairing well with green- and far-red emitting dyes like Alexa Fluor 488 and Alexa Fluor 647, respectively, with minimal spectral overlap.

Quantitative Measurements: The stability of its fluorescence across a wide pH range ensures reliable and reproducible results in quantitative assays such as flow cytometry and FRET-based studies. jacksonimmuno.combitesizebio.com

Advancements in Super-Resolution Microscopy: The photophysical properties of this compound have proven advantageous for certain super-resolution techniques, allowing for imaging beyond the diffraction limit of light. biozol.dejacksonimmuno.com

Versatility in Labeling: The availability of various reactive forms of this compound has facilitated its conjugation to a wide array of biomolecules, including antibodies, proteins, and nucleic acids, expanding its utility across diverse research areas. thermofisher.comfishersci.sefishersci.no

Remaining Challenges and Future Research Trajectories

Despite its widespread success, there are still areas for improvement and future exploration concerning this compound and fluorescent probes in general.

Remaining Challenges:

Photobleaching in Demanding Applications: While highly photostable, extremely long or intense illumination, particularly in single-molecule studies, can still lead to photobleaching, limiting observation times.

Self-Quenching at High Labeling Densities: Although less prone to self-quenching than some other dyes, high degrees of labeling on a single molecule can still result in some fluorescence quenching. thermofisher.comnih.gov

Spectral Overlap in Complex Multiplexing: As the number of fluorescent probes in a single experiment increases, minimizing spectral crosstalk remains a challenge, requiring careful selection of fluorophores and filter sets.

Future Research Trajectories:

Development of Even More Photostable Dyes: The quest for fluorophores with even greater resistance to photobleaching is ongoing. This would enable longer-term live-cell imaging and more robust single-molecule tracking.

Fine-Tuning Spectral Properties: Future research will likely focus on developing dyes with narrower excitation and emission spectra to further minimize crosstalk in highly multiplexed experiments.

Enhanced Quantum Yields: Increasing the quantum yield of fluorescent probes will lead to even brighter signals, allowing for the detection of molecules at even lower concentrations.

Novel Conjugation Chemistries: The development of new and more efficient methods for site-specific labeling of biomolecules will provide greater control over the placement of the fluorophore, leading to more precise and reliable data.

Integration with Advanced Imaging Modalities: Continued optimization of this compound and related dyes for emerging super-resolution microscopy techniques and other advanced imaging platforms will push the boundaries of what is visible within a cell.

Q & A

Q. How can I minimize spectral overlap when using this compound with other fluorophores (e.g., Alexa Fluor 488)?

  • Methodology : Use narrow-bandpass emission filters (e.g., 555/20 nm for this compound). For simultaneous imaging, select dyes with non-overlapping spectra (e.g., Alexa Fluor 647). Computational unmixing tools (e.g., NMF analysis) can separate signals in overlapping channels .

Q. How do I quantitatively calibrate this compound fluorescence in flow cytometry?

  • Methodology : Use Quantum Simply Cellular® (QSC) kits coated with capture antibodies. Label beads with this compound-conjugated antibodies to generate a standard curve based on Antibody Binding Capacity (ABC). Convert fluorescence intensity to ABC values for receptor quantification .

Q. What photo-stabilization strategies are recommended for FRET experiments with this compound?

  • Methodology : Include oxygen scavengers (e.g., Trolox) or reducing agents (e.g., ascorbic acid) to reduce photobleaching. Optimize laser power and exposure time. Validate using FRET pairs like this compound (donor) and Alexa Fluor 647 (acceptor) .

Q. How do I optimize this compound concentration in high-content screening (HCS) assays?

  • Methodology : Titrate this compound-EGF from 1–50 nM. Validate signal-to-noise ratios using fixed cell densities (e.g., 5,000–10,000 cells/well) and automated image analysis (e.g., EVOS M7000). Ensure linearity between concentration and fluorescence intensity .

Q. How do I validate this compound-conjugated antibodies for immunohistochemistry (IHC)?

  • Methodology : Compare staining patterns with unlabeled primary antibodies (validated via Western blot). Use blocking controls (e.g., antigen pre-absorption) to confirm specificity. Optimize antibody dilution (1:100–1:500) and avoid cross-reactivity with secondary antibodies .

Q. Can this compound be used in super-resolution microscopy?

  • Methodology : Yes, but photostability is critical. Use buffer systems with reducing agents (e.g., β-mercaptoethanol) and low-power illumination. Pair with photoswitchable dyes (e.g., Alexa Fluor 647) for multi-color imaging .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.